Lacto-N-tetraose
Overview
Description
Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .
Synthesis Analysis
The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .
Molecular Structure Analysis
LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .
Physical And Chemical Properties Analysis
LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .
Scientific Research Applications
Production and Synthesis Techniques:
- Enhanced production of LNT through galactose-limited fed-batch cultivation in Escherichia coli has been demonstrated, significantly improving the yield compared to using D-glucose as the carbon source (Baumgärtner, Sprenger, & Albermann, 2015).
- Chemoenzymatic synthesis methods have been developed, showing practical and concise ways to synthesize LNT, a major component of human milk oligosaccharides (HMOs) (Yao, Yan, Chen, Wang, & Cao, 2015).
- The total chemical synthesis of LNT using both convergent and linear strategies has been reported, emphasizing the significance of donor-acceptor protecting-leaving group combinations (Bandara, Stine, & Demchenko, 2019).
Variants and Derivatives:
- Synthesis of fucosylated LNT using whole-cell biotransformation in E. coli was achieved by recombinant expression of specific glycosyltransferases and GDP-L-fucose salvage pathway (Baumgärtner et al., 2015).
- LNT synthesis by wild-type and glycosynthase variants of β-N-hexosaminidase from Bifidobacterium bifidum showed that lacto-N-biose 1,2-oxazoline can be used as a donor substrate for β-1,3-glycosylation of lactose (Schmölzer, Weingarten, Baldenius, & Nidetzky, 2019).
Safety and Health Implications:
- Preclinical safety evaluation of LNT, which includes genotoxicity tests and a subchronic oral gavage toxicity study, supported its safe use in infant formula and as a food ingredient (Phipps et al., 2018).
Efficiency Improvement in Production:
- Engineering E. coli for high-titer biosynthesis of LNT involved a systematic design and metabolic engineering, leading to significant increases in LNT production (Hu, Li, Miao, & Zhang, 2022).
- Transporter engineering in E. coli enhanced the production of LNT and its intermediates, showing that sugar efflux transporters can be targeted to increase HMO production while decreasing undesired byproducts (Sugita & Koketsu, 2022).
Safety And Hazards
The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .
Future Directions
The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQLFFDZXPOFPO-FSGZUBPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331554 | |
Record name | Lacto-N-tetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lacto-N-tetraose | |
CAS RN |
14116-68-8 | |
Record name | Lacto-N-tetraose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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